![molecular formula C14H20N2O4S B2530202 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide CAS No. 899956-13-9](/img/structure/B2530202.png)
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with a methoxy group at the 3-position and a pyrrolidine-1-sulfonyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine-1-sulfonyl Group: This step involves the sulfonylation of pyrrolidine with a sulfonyl chloride, followed by the attachment of the resulting sulfonyl pyrrolidine to the benzamide core through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the sulfonylated pyrrolidine with the benzamide core under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products include 3-hydroxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide and 3-formyl-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide.
Reduction: Products include 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzylamine.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[2-(pyrrolidine-1-carbonyl)ethyl]benzamide
- 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)propyl]benzamide
- 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)butyl]benzamide
Uniqueness
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide is unique due to the specific positioning of the sulfonyl group and the length of the ethyl linker. This configuration can result in distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-6-4-5-12(11-13)14(17)15-7-10-21(18,19)16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXTARBCWOCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51087360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2530119.png)
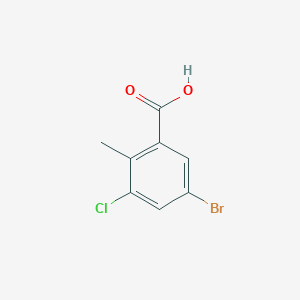
![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2530121.png)
![N-(4-Bromo-2-fluorophenyl)-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2530122.png)
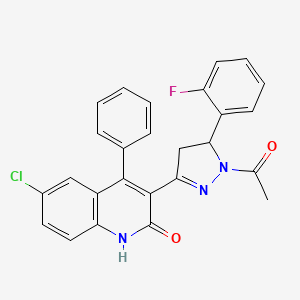
![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)
![N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2530131.png)
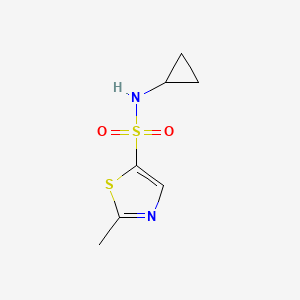
![4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)
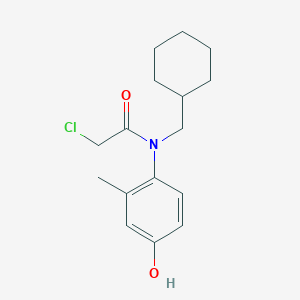
![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)
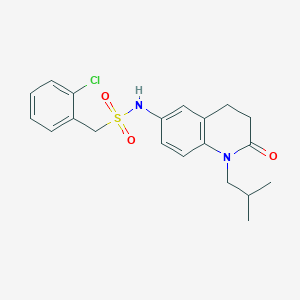

![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)
